molecular formula C20H17N3O2S B6534393 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 1058410-11-9

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B6534393
CAS RN: 1058410-11-9
M. Wt: 363.4 g/mol
InChI Key: SILXJFMFUVXNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide, often referred to as Imidazothiazole (ITZ) is an organic compound with a wide range of applications in various fields of scientific research. ITZ is a cyclic amide, which is formed from the condensation of an imidazothiazole ring with an amide side chain. It is a versatile compound that can be used as a platform for the synthesis of a variety of derivatives and can also be used as a scaffold in drug discovery.

Advantages and Limitations for Lab Experiments

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide has a number of advantages for use in lab experiments. It is a versatile compound that can be used as a platform for the synthesis of a variety of derivatives, and its mechanism of action is not fully understood, making it an ideal compound for further research. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to use in certain types of experiments, and it is also relatively unstable, which can make it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide. It could be used to develop new drugs that target a variety of diseases, such as cancer, HIV, and other diseases. Additionally, it could be used to develop new compounds that have a variety of therapeutic applications, such as anti-inflammatory, anti-microbial, and antifungal agents. Finally, it could be used to develop new compounds that have a variety of industrial applications, such as catalysts and reagents.

Synthesis Methods

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is typically achieved through a two-step reaction. In the first step, an imidazole and a thiazole ring are condensed with an amide side chain, forming the cyclic amide. This is then followed by an oxidation step, in which an aldehyde group is added to the side chain. The oxidation step can be achieved through a variety of methods, such as the use of an oxidizing agent, a reagent, or a catalytic system.

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, ranging from its use as a platform for the synthesis of a variety of derivatives to its use as a scaffold in drug discovery. It has been used in a variety of fields, including biochemistry, medicinal chemistry, and pharmacology. Additionally, it has been used in the synthesis of a variety of drugs, such as those used to treat cancer, HIV, and other diseases.

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-18-8-3-2-5-15(18)12-19(24)21-16-7-4-6-14(11-16)17-13-23-9-10-26-20(23)22-17/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILXJFMFUVXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.